molecular formula C8H11N3 B1602646 3-Pyridin-2-yl-propionamidine CAS No. 887578-66-7

3-Pyridin-2-yl-propionamidine

Cat. No. B1602646
M. Wt: 149.19 g/mol
InChI Key: RKRXUFRKLPZYBZ-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-propionamidine is a chemical compound with the molecular formula C8H11N3 . It is commonly used as a ligand to make coordination polymers .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Chemical Reactions Analysis

The chemical reactions involving 3-Pyridin-2-yl-propionamidine have been studied in the context of synthesizing N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

1. Anti-Inflammatory and Anti-Cancer Applications

3-Pyridin-2-yl-propionamidine derivatives demonstrate significant potential in anti-inflammatory and anti-cancer treatments. For example, compounds like 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide exhibit anti-inflammatory properties useful in treating conditions like arthritis (Rajeswaran & Srikrishnan, 2008). Additionally, derivatives such as pyridin-2-one and pyridin-2(1H)-thione show potent anti-tumor cytotoxic activity against various human cancer cell lines, indicating their potential in cancer therapy (Ahmed et al., 2009).

2. Coordination Polymers and Material Science

In the realm of material science, N,N’-bis(pyridine-4-yl)formamidine, closely related to 3-Pyridin-2-yl-propionamidine, is used to develop coordination polymers with Hg(II). These polymers have potential applications in various fields, including emission studies and gas sorption properties (Hsu et al., 2016).

3. Photophysical Properties and OLEDs

Derivatives of 3-Pyridin-2-yl-propionamidine, such as diplatinum(II) complexes, exhibit near-infrared emission with potential applications in organic light-emitting diodes (OLEDs). This feature is crucial for developing advanced display technologies and lighting applications (Wang et al., 2019).

4. DNA Interaction Studies

Some derivatives are used in studying DNA interactions. For example, propamidine, structurally related to 3-Pyridin-2-yl-propionamidine, binds to the DNA minor groove, providing insights into DNA-ligand interactions, crucial for developing new therapeutics (Nunn & Neidle, 1995).

5. Antimicrobial and Antitubercular Activities

Compounds like 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one derived from 3-Pyridin-2-yl-propionamidine show significant antimicrobial and antitubercular activities. These properties are essential for the development of new drugs against resistant strains of bacteria and tuberculosis (Chandrashekaraiah et al., 2014).

6. Luminescent Probes and Cellular Imaging

The cyclometalated iridium(III) complexes containing derivatives of 3-Pyridin-2-yl-propionamidine serve as luminescent probes for cellular imaging. This application is critical in biological research for visualizing and studying cellular processes (Moromizato et al., 2012).

Safety And Hazards

The safety and hazards associated with 3-Pyridin-2-yl-propionamidine are not explicitly mentioned in the search results .

Future Directions

The future directions for research on 3-Pyridin-2-yl-propionamidine could involve further exploration of its potential as a protoporphyrinogen oxidase (PPO) inhibitor . Additionally, the development of pyridine-based novel antibiotic/drug design

properties

IUPAC Name

3-pyridin-2-ylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8(10)5-4-7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRXUFRKLPZYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591186
Record name 3-(Pyridin-2-yl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-2-yl-propionamidine

CAS RN

887578-66-7
Record name 3-(Pyridin-2-yl)propanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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